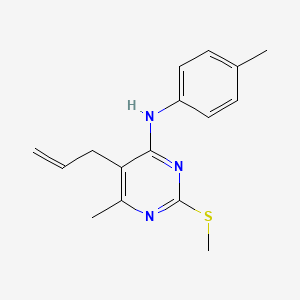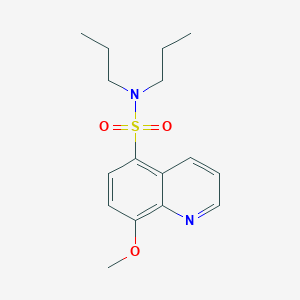![molecular formula C18H32N2O4 B5562749 1-{3-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5562749.png)
1-{3-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-3-oxopropyl}-2-azepanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{3-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-3-oxopropyl}-2-azepanone is a useful research compound. Its molecular formula is C18H32N2O4 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{3-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-3-oxopropyl}-2-azepanone is 340.23620751 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{3-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-3-oxopropyl}-2-azepanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{3-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-3-oxopropyl}-2-azepanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Approaches and Methodologies
Synthetic Studies Related to Mycobactins : Efforts in synthesizing seven-membered cyclic hydroxamic acids, including methodologies for ring expansion and oxidation reactions, provide foundational knowledge for constructing complex cyclic structures related to the queried compound. Such synthetic routes are pivotal for the development of therapeutic agents targeting specific biochemical pathways (Black, Brown, & Wade, 1972).
Derivatives of Heterocyclic α-Iminocarboxylic Acids : The reduction of N-alkoxycarbonyl derivatives of various α-iminocarboxylic acids, leading to the formation of α-hydroxymethyl derivatives, showcases a method for introducing functional groups adjacent to heterocycles, which can be applied in designing new pharmacologically active compounds (Nurdinov, Liepin'sh, & Kalvin'sh, 1993).
Cyclopropanone Equivalents from 3-Chloropropionic Acid : The creation of cyclopropanone equivalents and their application in synthetic reactions highlights the versatility of manipulating small cyclic and acyclic structures for the synthesis of larger, more complex molecules. Such methodologies are essential for constructing novel compounds with potential biological activity (Wasserman & Dion, 1982).
Potential Pharmacological Applications
Synthesis and Antiallergy Activity : The synthesis of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines and their evaluation for antiallergy activity illustrate the potential pharmacological applications of piperidine derivatives. Such studies are crucial for the discovery of new therapeutic agents for treating allergic reactions and related conditions (Walsh, Franzyshen, & Yanni, 1989).
Selective 5-HT4 Receptor Ligands : The investigation of selective 5-HT4 receptor agonists in rat models for enhancing cognitive performance underscores the importance of piperidinyl compounds in developing treatments for cognitive impairments. This research provides insights into the role of serotonin receptors in cognitive processes and the potential for targeted therapeutic interventions (Fontana, Daniels, Wong, Clark, & Eglen, 1997).
properties
IUPAC Name |
1-[3-[3-(hydroxymethyl)-3-(2-methoxyethyl)piperidin-1-yl]-3-oxopropyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O4/c1-24-13-9-18(15-21)8-5-11-20(14-18)17(23)7-12-19-10-4-2-3-6-16(19)22/h21H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPSNQHXTPEKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)C(=O)CCN2CCCCCC2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[3-(Hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-3-oxopropyl}-2-azepanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(3-hydroxy-2-methylbenzoyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5562677.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5562699.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562702.png)


![5-isobutyl-1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5562723.png)
![2-methyl-6-({3-[(3-methylphenoxy)methyl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5562727.png)
![3-(4-methyl-1-piperazinyl)-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)pyridazine](/img/structure/B5562731.png)

![2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5562738.png)
![9-ethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5562748.png)